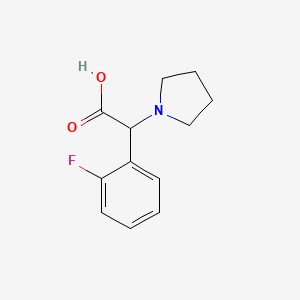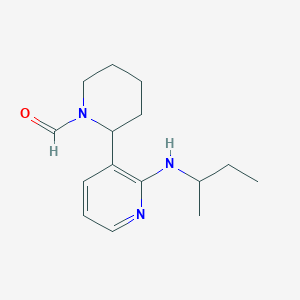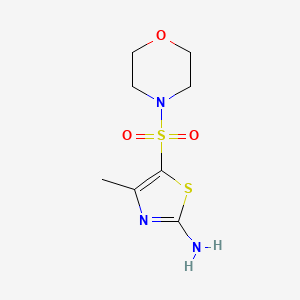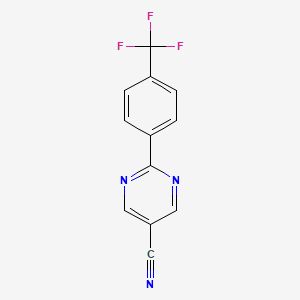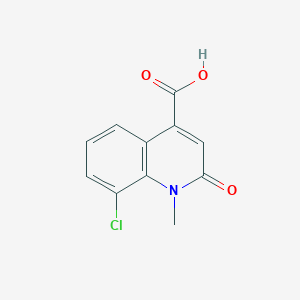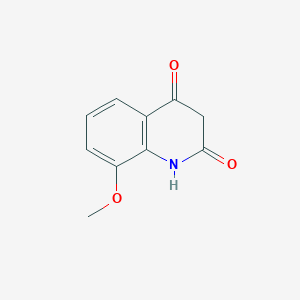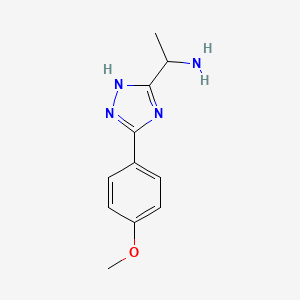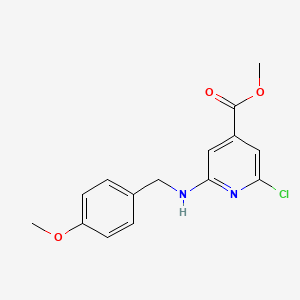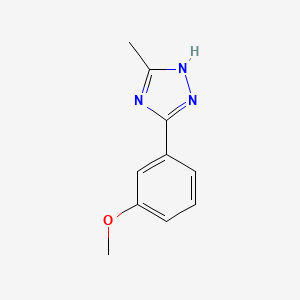
5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzohydrazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Due to its biological activities, this compound is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in microorganisms, leading to their death. In cancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact molecular pathways depend on the specific application and target organism.
Comparaison Avec Des Composés Similaires
- 5-Phenyl-3-methyl-1H-1,2,4-triazole
- 5-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole
- 5-(3-Chlorophenyl)-3-methyl-1H-1,2,4-triazole
Comparison: Compared to 5-Phenyl-3-methyl-1H-1,2,4-triazole, the presence of a methoxy group in 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole enhances its solubility and biological activity. The methoxy group also provides additional sites for chemical modification, allowing for the synthesis of a wider range of derivatives. The unique combination of the methoxyphenyl and triazole moieties makes it a versatile compound in various scientific research applications.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O/c1-7-11-10(13-12-7)8-4-3-5-9(6-8)14-2/h3-6H,1-2H3,(H,11,12,13) |
Clé InChI |
FYZLKPKLEOIPQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


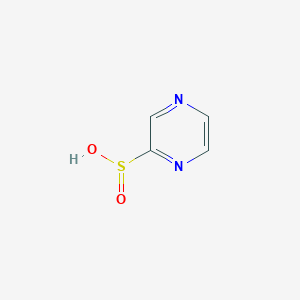
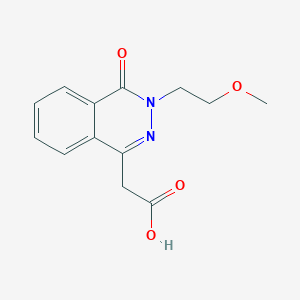
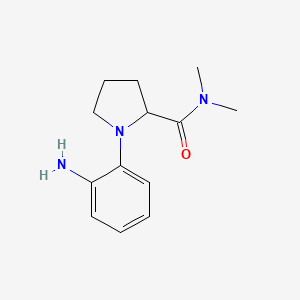
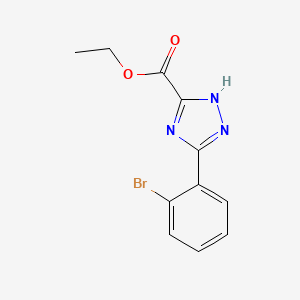
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
![(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
